molecular formula C14H16N2 B13159106 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine

Cat. No.: B13159106
M. Wt: 212.29 g/mol
InChI Key: FOXVYGGVCDLLQS-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a 2,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl isocyanate
  • N-(2,4-Dimethylphenyl)formamide

Uniqueness

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C14H16N2/c1-9-4-5-13(10(2)6-9)12-7-11(3)16-14(15)8-12/h4-8H,1-3H3,(H2,15,16)

InChI Key

FOXVYGGVCDLLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C)N)C

Origin of Product

United States

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